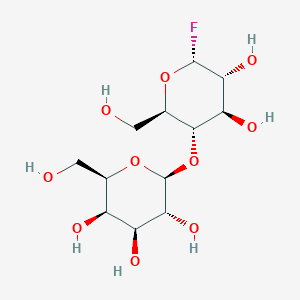

alpha-Lactosyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Glycosylation of Flavonoids

Alpha-Lactosyl fluoride has been used in the glycosylation of flavonoids. For instance, the reaction path of Humicola insolens Cel7B E197S catalyzed glycosylation of luteolin by alpha-lactosyl fluoride was investigated using QM/MM metadynamics simulations . The catalysis proceeds via a sequential mechanism, involving proton transfer, bond cleavage, and new bond formation .

Synthesis of Lactose-containing Derivatives

Alpha-Lactosyl fluoride is used in the synthesis of lactose-containing derivatives. For example, derivatives have been produced by the transglycosylation of alpha-lactosyl fluoride with quercetin and baicalein, catalyzed by the Glu197Ser mutant of the GH7 family endo-glucansynthase from Humicola insolens (Cel7-E197S) .

Upconversion Nanoparticles

In the field of biophotonics and photophysics, alpha-Lactosyl fluoride has been identified as an efficient alternative to classical NaYF4 crystals in the synthesis of Yb-based fluoride upconversion nanoparticles . These nanoparticles are undergoing extensive investigations in many fields, particularly in biophotonics and photophysics .

Enzyme Catalyzed Glycosylation

Alpha-Lactosyl fluoride is used in enzyme-catalyzed glycosylation, providing an alternative venue for the synthesis . This approach is excellent owing to its advantages of utilizing inexpensive glycosyl donors, avoiding hydrolysis of the product, as well as good regio- and stereo-selectivity and high efficiency .

Glycosynthases

Alpha-Lactosyl fluoride is used in the development of glycosynthases, which are generated by site-directed mutagenesis of glycosidases . The substitution of catalytic residues in glycosidases can introduce completely new functions and modify substrate specificity .

Carbohydrate Chemistry

The large-scale requirement for new carbohydrate materials, the significance in various biological processes, the potential as new therapeutics, and the development of glycobiology and glycomics promote carbohydrate chemistry . Alpha-Lactosyl fluoride plays a significant role in this field .

作用机制

Target of Action

Alpha-Lactosyl fluoride primarily targets glycosidase enzymes . These enzymes play a crucial role in the breakdown of glycosidic bonds in complex sugars. The compound has been shown to be an effective inhibitor of the enzyme β-galactosidase . It also inhibits other glycosidases, including α-galactosidase and α-mannosidase .

Mode of Action

The mode of action of alpha-Lactosyl fluoride involves its interaction with its target enzymes. It acts as a kinetic inhibitor of glycosidase enzymes . This means that it reduces the rate at which these enzymes catalyze the hydrolysis of glycosidic bonds. The compound achieves this by mimicking the substrate of the enzymes, thereby blocking their active sites and preventing them from interacting with their natural substrates.

Biochemical Pathways

Alpha-Lactosyl fluoride affects the biochemical pathways involving the breakdown of complex sugars. By inhibiting glycosidase enzymes, it disrupts the normal hydrolysis of glycosidic bonds. This can have downstream effects on various biological processes that depend on the breakdown of these bonds. For instance, it can affect the metabolism of certain types of carbohydrates .

Pharmacokinetics

The pharmacokinetics of alpha-Lactosyl fluoride, like other fluorinated compounds, is characterized by high electronegativity and small atomic size. These properties augment the compound’s potency, selectivity, metabolic stability, and pharmacokinetics . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJMJSVSVMGORJ-XLOQQCSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Lactosyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3043117.png)

![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)

![[4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B3043131.png)

![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)